molecular formula C8H6O5 B13275970 2-Formyl-3,4-dihydroxybenzoic acid

2-Formyl-3,4-dihydroxybenzoic acid

Cat. No.: B13275970
M. Wt: 182.13 g/mol
InChI Key: XVZYAHCEQHPKQL-UHFFFAOYSA-N
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Description

2-Formyl-3,4-dihydroxybenzoic acid is a phenolic compound that belongs to the hydroxybenzoic acid family It is characterized by the presence of a formyl group (-CHO) and two hydroxyl groups (-OH) attached to a benzene ring This compound is known for its antioxidant properties and is found in various plants and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3,4-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the Duff reaction, where phenols are formylated using hexamethylenetetramine (HMTA) in the presence of an acid catalyst. This method is particularly useful for introducing formyl groups adjacent to hydroxyl groups on the aromatic ring .

Another method involves the oxidation of 2,3,4-trihydroxybenzaldehyde using suitable oxidizing agents. This process typically requires mild reaction conditions to prevent over-oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and advanced purification techniques are commonly employed to enhance the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3,4-dihydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Formyl-3,4-dihydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for various chemical reactions.

    Biology: The compound exhibits antioxidant properties and is studied for its potential role in protecting cells from oxidative stress.

    Medicine: Research has shown its potential in developing therapeutic agents for treating diseases related to oxidative damage, such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Formyl-3,4-dihydroxybenzoic acid is primarily related to its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. It interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, modulating their activity and preventing cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and exhibit enhanced antioxidant properties compared to its analogs .

Properties

Molecular Formula

C8H6O5

Molecular Weight

182.13 g/mol

IUPAC Name

2-formyl-3,4-dihydroxybenzoic acid

InChI

InChI=1S/C8H6O5/c9-3-5-4(8(12)13)1-2-6(10)7(5)11/h1-3,10-11H,(H,12,13)

InChI Key

XVZYAHCEQHPKQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C=O)O)O

Origin of Product

United States

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